An In-Depth Technical Guide to 3-methyl-3-(4-trifluoromethylphenyl)pyrrolidine: Physicochemical Properties, Synthesis, and Analytical Characterization
An In-Depth Technical Guide to 3-methyl-3-(4-trifluoromethylphenyl)pyrrolidine: Physicochemical Properties, Synthesis, and Analytical Characterization
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-methyl-3-(4-trifluoromethylphenyl)pyrrolidine, a unique heterocyclic compound with significant potential in drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to provide robust predictions and detailed, field-proven methodologies for its synthesis and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising chemical entity.
Introduction: The Scientific Rationale
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules. Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to achieve specific interactions with biological targets. The introduction of a trifluoromethylphenyl group is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable lipophilic and electronic interactions. The trifluoromethyl (-CF3) group, in particular, is a strong electron-withdrawing group and can significantly modulate the physicochemical properties and pharmacological activity of a molecule.
The specific compound, 3-methyl-3-(4-trifluoromethylphenyl)pyrrolidine, combines these features in a novel arrangement. The geminal substitution at the C3 position with both a methyl and a trifluoromethylphenyl group creates a chiral center and a sterically defined structure that is of high interest for exploring structure-activity relationships (SAR) in various therapeutic areas, particularly in neuroscience and oncology.
Predicted Physicochemical and Chemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the predicted properties of 3-methyl-3-(4-trifluoromethylphenyl)pyrrolidine, based on its chemical structure and data from similar compounds.
| Property | Predicted Value | Rationale and Authoritative Context |
| Molecular Formula | C12H14F3N | Based on the chemical structure. |
| Molecular Weight | 229.24 g/mol | Calculated from the molecular formula. |
| CAS Number | 1248089-24-8 | As registered in chemical databases. |
| Appearance | Colorless to pale yellow oil or low melting solid | Typical for small molecule amines of this molecular weight. |
| Predicted XlogP | 3.1 | The trifluoromethyl group significantly increases lipophilicity. |
| Predicted pKa (of the conjugate acid) | 8.5 - 9.5 | The pyrrolidine nitrogen is a secondary amine, which is basic. The electron-withdrawing effect of the trifluoromethylphenyl group is expected to slightly reduce the basicity compared to an unsubstituted phenyl group. The basic pKa of pyrrolidine itself is around 11.3, but substitution significantly alters this. |
| Predicted Solubility | Soluble in organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane); sparingly soluble in water. | The increased lipophilicity from the trifluoromethylphenyl group suggests limited aqueous solubility. |
| Predicted Boiling Point | >250 °C at 760 mmHg | High molecular weight and polarity suggest a high boiling point. |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents. | The pyrrolidine ring is generally stable. The trifluoromethyl group is highly stable. |
Proposed Synthesis Workflow
The synthesis of 3-methyl-3-(4-trifluoromethylphenyl)pyrrolidine can be approached through several established methods for the construction of 3,3-disubstituted pyrrolidines. A plausible and efficient route involves the alkylation of a suitable precursor followed by reductive amination and cyclization.
Detailed Synthetic Protocol
Step 1: Synthesis of 2-methyl-2-(4-(trifluoromethyl)phenyl)malononitrile
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To a solution of (4-(trifluoromethyl)phenyl)acetonitrile (1.0 eq) in dry dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
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Cool the reaction mixture back to 0 °C and add methyl iodide (CH3I, 1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired product.
Step 2: Reduction of the Dinitrile to the Diamine
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In a high-pressure reaction vessel, dissolve the 2-methyl-2-(4-(trifluoromethyl)phenyl)malononitrile (1.0 eq) in a suitable solvent such as methanol or ethanol.
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Add a hydrogenation catalyst, for example, Raney Nickel (Ra-Ni) or a rhodium-based catalyst.
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Pressurize the vessel with hydrogen gas (H2) to 50-100 psi.
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Heat the reaction mixture to 50-60 °C and stir vigorously for 24-48 hours.
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Monitor the reaction by TLC or GC-MS until the starting material is consumed.
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Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude diamine, which can be used in the next step without further purification.
Step 3: Intramolecular Cyclization to form 3-methyl-3-(4-trifluoromethylphenyl)pyrrolidine
This step is often spontaneous or can be facilitated by gentle heating.
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The resulting diamine from the previous step can undergo spontaneous cyclization to form the pyrrolidine ring with the elimination of ammonia.
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If the reaction is slow, the crude diamine can be heated in a suitable solvent (e.g., toluene) to drive the cyclization.
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The progress of the reaction can be monitored by GC-MS.
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Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield 3-methyl-3-(4-trifluoromethylphenyl)pyrrolidine.
Synthesis Workflow Diagram
